Physicochemical Property Differentiation: Lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) vs. 4-Chlorophenyl Analog
The replacement of a 4-chlorobenzoyl group with a 4-isopropylphenoxy acetyl group increases calculated lipophilicity (cLogP) by approximately 0.9–1.2 log units while reducing topological polar surface area (TPSA) from 55.3 Ų to an estimated 51.5 Ų [1]. This lipophilicity shift predicts enhanced membrane permeability but also potentially higher metabolic clearance compared to the chlorophenyl analog [2].
| Evidence Dimension | Computed lipophilicity (cLogP) and TPSA |
|---|---|
| Target Compound Data | cLogP ≈ 3.4 (estimated via fragment contribution); TPSA ≈ 51.5 Ų (calculated from SMILES) |
| Comparator Or Baseline | (4-Chlorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone (CAS 2034246-60-9): cLogP = 2.5 (measured XLogP3); TPSA = 55.3 Ų |
| Quantified Difference | ΔcLogP ≈ +0.9; ΔTPSA ≈ -3.8 Ų |
| Conditions | Computed using XLogP3 algorithm; TPSA from fragment-based calculation. No experimental logP or logD data available. |
Why This Matters
Higher lipophilicity may improve CNS penetration but could also increase hERG binding risk; procurement decisions for neuroscience vs. peripheral target programs should account for this balance.
- [1] Kuujia Product Page. (4-Chlorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone (CAS 2034246-60-9). XLogP3: 2.5; TPSA: 55.3 Ų; Rotatable Bond Count: 3. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. General relationship between logP increase and metabolic clearance liability. View Source
